2-Bromobenzo[d]thiazol-6-ol
Overview
Description
2-Bromobenzo[d]thiazol-6-ol is a chemical compound with the molecular formula C7H4BrNOS It is a derivative of benzothiazole, featuring a bromine atom at the second position and a hydroxyl group at the sixth position on the benzothiazole ring
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which include 2-bromobenzo[d]thiazol-6-ol, have diverse biological activities . They have been found to act as antimicrobial, antioxidant, analgesic, anti-inflammatory, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Some thiazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a bacterial cell-cell communication process that allows bacteria to share information about cell density and adjust their behavior accordingly . By inhibiting this process, these compounds can prevent the formation of biofilms, reduce the production of toxins, and discourage bacteria from developing future resistance .
Biochemical Pathways
It is known that thiazole derivatives can affect various biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to have various effects, such as antimicrobial, antioxidant, analgesic, anti-inflammatory, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Biochemical Analysis
Biochemical Properties
2-Bromobenzo[d]thiazol-6-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities . It interacts with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their function and affecting cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Moreover, this compound affects the expression of genes involved in inflammation and immune responses, thereby modulating the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . This compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation, apoptosis, and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]thiazol-6-ol typically involves the bromination of benzo[d]thiazol-6-ol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group on the benzothiazole ring can participate in oxidation reactions to form corresponding ketones or aldehydes. Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a benzothiazole derivative.
Coupling Reactions: This compound can also participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted benzothiazoles
- Oxidized benzothiazole derivatives
- Reduced benzothiazole derivatives
Scientific Research Applications
2-Bromobenzo[d]thiazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its anticancer properties, as it can induce apoptosis in certain cancer cell lines.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
2-Chlorobenzo[d]thiazol-6-ol: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity.
2-Fluorobenzo[d]thiazol-6-ol: Contains a fluorine atom, which can significantly alter its chemical properties and applications.
2-Iodobenzo[d]thiazol-6-ol: The presence of iodine makes it more reactive in certain substitution reactions compared to its bromine counterpart.
Uniqueness: 2-Bromobenzo[d]thiazol-6-ol is unique due to the specific electronic and steric effects imparted by the bromine atom, which influence its reactivity and interaction with biological targets. Its balance of reactivity and stability makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
2-bromo-1,3-benzothiazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPYMYKTXNNPHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668497 | |
Record name | 2-Bromo-1,3-benzothiazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808755-67-1 | |
Record name | 2-Bromo-1,3-benzothiazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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